molecular formula C11H19ClN2O B3233601 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone CAS No. 1353947-36-0

2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B3233601
CAS No.: 1353947-36-0
M. Wt: 230.73 g/mol
InChI Key: BMCQGISLFDBTFR-UHFFFAOYSA-N
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Description

2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is an organic compound with a complex structure that includes a chloroethanone moiety and a pyrrolidine ring substituted with a cyclopropyl-methyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of pyrrolidine with a cyclopropyl-methyl-amino group, followed by the introduction of the chloroethanone moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-{3-[(methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
  • 2-Chloro-1-{3-[(ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
  • 2-Chloro-1-{3-[(propyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Uniqueness

The uniqueness of 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The presence of the cyclopropyl group, in particular, may influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-13(10-2-3-10)7-9-4-5-14(8-9)11(15)6-12/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCQGISLFDBTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146413
Record name Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353947-36-0
Record name Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353947-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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